![molecular formula C16H22N2O3 B5111381 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5111381.png)
5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been found to have potential applications in scientific research. This compound is also known as TAK-242 and has been synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been found to have potential applications in scientific research. One of the most promising applications is in the field of immunology. This compound has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which is involved in the immune response to bacterial infections. TLR4 signaling has also been implicated in various inflammatory diseases such as sepsis, atherosclerosis, and rheumatoid arthritis. Therefore, the inhibition of TLR4 signaling by 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol could have therapeutic potential in these diseases.
Wirkmechanismus
The mechanism of action of 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves the inhibition of TLR4 signaling. TLR4 is a receptor that recognizes bacterial lipopolysaccharides (LPS) and initiates an immune response. The binding of LPS to TLR4 leads to the activation of the MyD88-dependent and MyD88-independent pathways, which ultimately result in the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines. 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol inhibits the MyD88-dependent pathway by binding to the intracellular domain of TLR4 and preventing the recruitment of MyD88.
Biochemical and Physiological Effects:
The inhibition of TLR4 signaling by 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in response to LPS stimulation. In vivo studies have also shown that 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol can reduce the severity of sepsis in mice by inhibiting TLR4 signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its specificity for TLR4 signaling. This compound does not affect other TLRs or other signaling pathways, which makes it a useful tool for studying the role of TLR4 in various diseases. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol. One direction is to investigate its potential therapeutic applications in inflammatory diseases such as sepsis, atherosclerosis, and rheumatoid arthritis. Another direction is to study the effects of this compound on other immune cells and signaling pathways. Additionally, the development of more soluble analogs of 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol could improve its efficacy and make it more suitable for in vivo studies.
Conclusion:
In conclusion, 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has potential applications in scientific research. Its ability to inhibit TLR4 signaling makes it a promising tool for studying the role of TLR4 in various diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 5-tert-butyl-1-(4-methoxybenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been reported using various methods. One of the most commonly used methods involves the reaction of 4-methoxybenzoyl hydrazine with tert-butyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with methyl vinyl ketone to obtain the final product.
Eigenschaften
IUPAC Name |
(5-tert-butyl-5-hydroxy-3-methyl-4H-pyrazol-1-yl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-10-16(20,15(2,3)4)18(17-11)14(19)12-6-8-13(21-5)9-7-12/h6-9,20H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLRTPZNBRZDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(C)(C)C)O)C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-tert-butyl-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.